Bnm-III-170

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

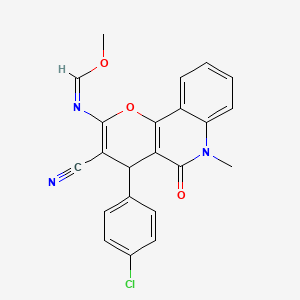

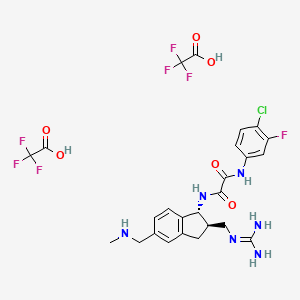

BNM-III-170 is a small-molecule CD4-mimetic compound that has shown significant potential in inhibiting the entry of the human immunodeficiency virus (HIV-1) into target cells. This compound mimics the interaction of the CD4 receptor with the HIV-1 envelope glycoprotein, thereby blocking the virus’s ability to infect host cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BNM-III-170 involves multiple steps, starting from 5-bromo-1-indanone. The process includes the formation of various intermediates and the final product is obtained as a bis-trifluoroacetate salt. The synthetic route has been optimized to improve yield and scalability .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is scaled up to meet the demands of research and potential therapeutic applications. The process involves stringent quality control measures to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

BNM-III-170 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring, to form different substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products are often used for further research and development in the field of HIV-1 inhibition .

Scientific Research Applications

BNM-III-170 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying CD4-mimetic interactions and developing new inhibitors.

Biology: Employed in research to understand the mechanisms of HIV-1 entry and infection.

Medicine: Investigated for its potential therapeutic applications in treating HIV-1 infections.

Industry: Utilized in the development of new antiviral drugs and therapies

Mechanism of Action

BNM-III-170 exerts its effects by binding to the conserved Phe-43 cavity of the HIV-1 envelope glycoprotein gp120. This binding mimics the interaction of the CD4 receptor with gp120, leading to conformational changes that block the virus’s ability to bind to its co-receptors, CCR5 or CXCR4. As a result, the virus is unable to fuse with the host cell membrane and initiate infection .

Comparison with Similar Compounds

Similar Compounds

M48U1: Another CD4-mimetic compound that binds to the same site on gp120 but has different structural features.

Indoline CD4-mimetics: These compounds have shown increased potency and breadth against various HIV-1 strains compared to BNM-III-170.

Uniqueness

This compound is unique due to its specific binding affinity and the conformational changes it induces in the HIV-1 envelope glycoprotein. This makes it a valuable tool for studying HIV-1 entry mechanisms and developing new therapeutic strategies .

Properties

Molecular Formula |

C25H26ClF7N6O6 |

|---|---|

Molecular Weight |

675.0 g/mol |

IUPAC Name |

N'-(4-chloro-3-fluorophenyl)-N-[(1R,2R)-2-[(diaminomethylideneamino)methyl]-5-(methylaminomethyl)-2,3-dihydro-1H-inden-1-yl]oxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C21H24ClFN6O2.2C2HF3O2/c1-26-9-11-2-4-15-12(6-11)7-13(10-27-21(24)25)18(15)29-20(31)19(30)28-14-3-5-16(22)17(23)8-14;2*3-2(4,5)1(6)7/h2-6,8,13,18,26H,7,9-10H2,1H3,(H,28,30)(H,29,31)(H4,24,25,27);2*(H,6,7)/t13-,18-;;/m1../s1 |

InChI Key |

HTLOHDUDQHMDET-BHASQYGXSA-N |

Isomeric SMILES |

CNCC1=CC2=C(C=C1)[C@@H]([C@H](C2)CN=C(N)N)NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CNCC1=CC2=C(C=C1)C(C(C2)CN=C(N)N)NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12415720.png)

![5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12415740.png)

![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)